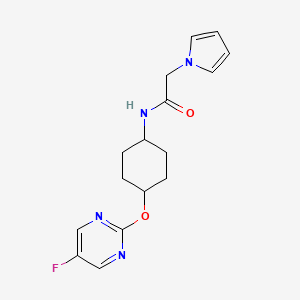

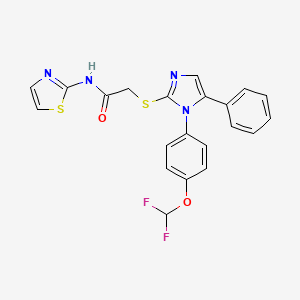

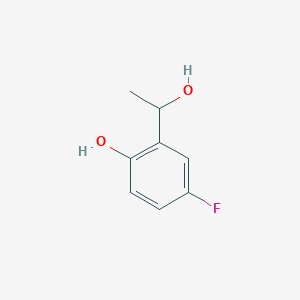

![molecular formula C19H17N3O4S B2428076 4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide CAS No. 690244-98-5](/img/structure/B2428076.png)

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide”, there are related studies that might provide some insights. For instance, a continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . Another study reported a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation .Applications De Recherche Scientifique

Radiolabeling for AT1 Receptor Imaging

- Development of Radiolabeled Ligands : [11C]L-159,884 and [11C]L-162,574, analogs of 4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide, were developed as potent and selective ligands for angiotensin II AT1 receptors. They were prepared through C-11 methylation and used for imaging studies (Hamill et al., 1996).

Anticancer Properties

- Modification as a PI3K Inhibitor : Alkylurea modification of a similar compound showed potent antiproliferative activities against cancer cell lines and reduced acute oral toxicity, suggesting potential as an effective anticancer agent with lower toxicity (Wang et al., 2015).

- Antimicrobial and Anticancer Applications : Derivatives of the compound exhibited significant antibacterial activity, highlighting its potential in antimicrobial and anticancer applications (Patel & Agravat, 2009).

- Synthesis for Anticancer Agents : Substituted 1,3,4-oxadiazolyl tetrahydropyridines were synthesized, incorporating the compound's moiety, and displayed moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).

- c-MET Inhibitors for Cancer Therapy : Derivatives were identified as potent c-MET inhibitors with high anticancer activity against tested cancer cell lines, suggesting their potential as effective cancer therapeutic agents (Jiang et al., 2016).

Other Applications

- Novel Sulfonylurea Derivatives : New N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea derivatives were synthesized and demonstrated significant potential for antitumor activity (Szafrański, Sławiński & Kawiak, 2017).

- Molecular Docking and DNA Binding Studies : A related compound was synthesized and evaluated for its binding properties with DNA, showing potential in the study of DNA interactions and effects on cell lines (Mushtaque et al., 2016).

Propriétés

IUPAC Name |

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-26-17-3-2-4-18(13-17)27(24,25)22-16-7-5-14(6-8-16)19(23)21-15-9-11-20-12-10-15/h2-13,22H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWOJWNOBFIIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-methoxyphenyl)sulfonylamino]-N-pyridin-4-ylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

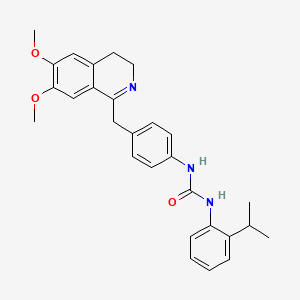

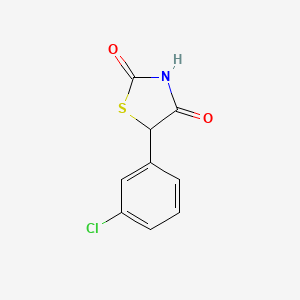

![[2-chloro-6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2427993.png)

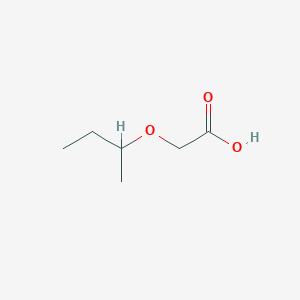

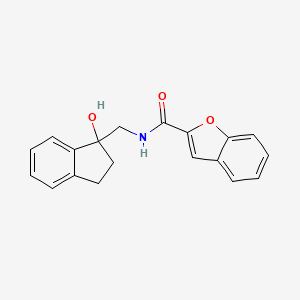

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2428000.png)

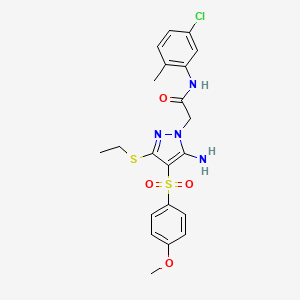

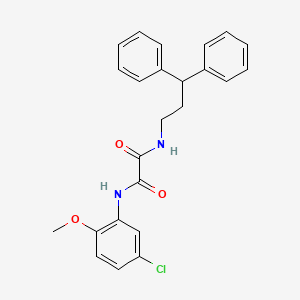

![N-benzyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2428013.png)

![N-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2428014.png)